Positional Isomerism: 3-(Naphthalen-2-yl) vs. 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic Acid
The target compound is a positional isomer of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid (CAS 904818-32-2). While both share the same molecular formula and weight, their distinct InChI Keys (XUITUTUPHAUUMJ-UHFFFAOYSA-N vs. LWEHKOVISLXFMR-UHFFFAOYSA-N) confirm non-equivalent spatial arrangements . This difference is a primary driver for unique SAR and material properties, making them distinct chemical entities for any screening campaign .
| Evidence Dimension | Molecular Connectivity |
|---|---|
| Target Compound Data | InChI Key: XUITUTUPHAUUMJ-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid (InChI Key: LWEHKOVISLXFMR-UHFFFAOYSA-N) |
| Quantified Difference | Non-identical InChI Keys, indicating a different connectivity graph. |
| Conditions | In silico structural analysis from vendor product data. |
Why This Matters
Confirms the compound is a distinct molecular entity from its close analog, essential for accurate SAR studies and ensuring experimental reproducibility.
